ABT-515 is classified as an antineoplastic agent and specifically functions as a vascular endothelial growth factor receptor antagonist. It is synthesized through complex organic chemistry methods, which allow for the modification of its structure to enhance efficacy and reduce side effects. The compound has been studied extensively in preclinical models, demonstrating significant promise in inhibiting tumor growth by blocking the angiogenic signals that tumors rely on for sustenance.
The synthesis of ABT-515 involves several key steps that utilize various organic chemistry techniques. Initial synthesis typically begins with the formation of a core structure that contains the necessary functional groups for activity.
For example, one method involves the phosphorylation of a precursor compound using dibenzyl phosphite followed by deprotection steps to yield the active form of ABT-515 .
ABT-515 has a complex molecular structure characterized by multiple rings and functional groups that are essential for its biological activity. The structure can be represented as follows:
The three-dimensional conformation of ABT-515 plays a critical role in its interaction with vascular endothelial growth factor receptors, influencing binding affinity and specificity.
ABT-515 undergoes several chemical reactions during its synthesis and potential metabolic pathways in biological systems:
The stability of ABT-515 under physiological conditions is also an important consideration, as it affects its efficacy and bioavailability.
ABT-515 exerts its therapeutic effects primarily through the inhibition of vascular endothelial growth factor receptors on endothelial cells. The mechanism can be summarized as follows:
Preclinical studies have shown that ABT-515 can significantly reduce tumor size in various cancer models by disrupting angiogenic processes .
ABT-515 exhibits several notable physical and chemical properties:
These properties influence formulation strategies for drug delivery systems aimed at enhancing bioavailability .
ABT-515 has potential applications primarily in oncology as an anti-cancer agent due to its ability to inhibit angiogenesis. Its development is part of broader research efforts focused on creating targeted therapies that minimize side effects associated with traditional chemotherapy.
Research continues to explore the full therapeutic potential of ABT-515, including its application in combination therapies or as part of personalized medicine approaches targeting specific tumor types .
ABT-515 is identified by the systematic IUPAC name: N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxyurea [2]. This nomenclature precisely defines its molecular architecture, including the stereochemistry at the chiral propargyl center (denoted by the (1R) configuration). The compound’s structure integrates several key pharmacophores: a fluorinated aryl group, a thiophene heterocycle, a propargyl alcohol unit, and a N-hydroxyurea moiety. Its chemical formula is C₁₆H₁₅FN₂O₃S, with a molecular weight of 334.37 g/mol (theoretical exact mass: 334.0787) [2] [4].
Table 1: Molecular Identifiers of ABT-515
Property | Value |
---|---|
CAS Registry Number | 189328-52-7 |
Molecular Formula | C₁₆H₁₅FN₂O₃S |
Molecular Weight | 334.37 g/mol |
IUPAC Name | N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxyurea |
SMILES | CC@HN(C(=O)N)O |
InChI Key | MAWNQQITLIIWGZ-INHVJJQHSA-N |
While detailed experimental spectroscopic data (e.g., NMR, IR, LCMS) remain unpublished per source annotations [2] [4], the SMILES and InChI descriptors provide insights into theoretical structural features. The SMILES string (C[C@H](C#Cc1ccc(s1)C(c2ccc(cc2)F)O)N(C(=O)N)O
) confirms:
[C@H]
) with methyl and hydroxy substituents. C#C
) connecting the thiophene ring and the chiral center. N(C(=O)N)O
). The InChI code (InChI=1S/C16H15FN2O3S/c1-10(19(22)16(18)21)2-7-13-8-9-14(23-13)15(20)11-3-5-12(17)6-4-11/h3-6,8-10,15,20,22H,1H3,(H2,18,21)/t10-,15?/m1/s1
) further details atomic connectivity, stereochemistry, and hydrogen bonding sites. The unresolved stereochemistry at the hydroxymethyl-bearing carbon (15?
) suggests potential conformational flexibility. Published spectroscopic validations (e.g., UV-Vis absorption bands, vibrational modes) are absent in available sources, highlighting a gap in the public domain.
ABT-515 is a solid powder with >98% purity, typically stored at –20°C for long-term stability (>2 years) or 0–4°C for short-term use [2]. It exhibits low water solubility but is freely soluble in dimethyl sulfoxide (DMSO), making DMSO the recommended solvent for stock solutions [2] [4]. Elemental analysis validates composition: C (57.47%), H (4.52%), F (5.68%), N (8.38%), O (14.36%), S (9.59%) [2].
Table 2: Physicochemical and Stability Properties
Property | Value/Description |
---|---|
Physical Form | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO; insoluble in water |
Storage Conditions | –20°C (long-term); 0–4°C (short-term) |
Shelf Life | >2 years at –20°C |
Elemental Analysis | C 57.47%; H 4.52%; F 5.68%; N 8.38%; O 14.36%; S 9.59% |
Stability Considerations:
ABT-515 belongs to the N-hydroxyurea class, characterized by the N-hydroxy-N’-substituted urea
pharmacophore. Its structure diverges from classical sulfonylureas (e.g., tolbutamide) by incorporating:
The 4-fluorophenyl moiety enhances electronegativity and potential target affinity compared to non-halogenated counterparts, while the alkyne spacer may reduce metabolic susceptibility. However, direct comparisons of electronic properties (e.g., logP, pKa) or bioactivity with published analogs are limited due to the absence of detailed experimental data [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7